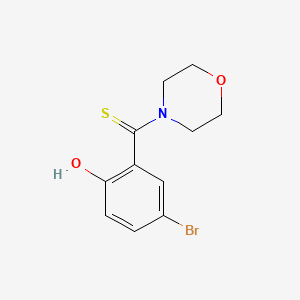
(5-Bromo-2-hydroxyphenyl)(morpholin-4-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(5-Bromo-2-hydroxyphenyl)(morpholin-4-yl)methanethione" is a chemical entity that has been the subject of various synthetic studies. While the exact compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and characterized. These related compounds often involve bromophenyl groups, morpholine rings, and methanone or dithiolium structures, which are of interest due to their potential applications in various fields of chemistry and materials science .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of bromophenol or bromobenzaldehyde derivatives with other reagents such as benzoyl chloride, morpholine, or dithiocarbamic acid salts. For instance, the synthesis of "(5-bromo-2-hydroxyphenyl)(phenyl)methanone" was achieved by reacting 4-bromophenol with benzoyl chloride . Similarly, a one-pot synthesis approach was used to obtain "1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol" from 4-bromobenzaldehyde, 2-naphthol, and morpholine . These methods highlight the versatility of bromophenyl-based compounds in forming various chemical structures through different synthetic routes.
Molecular Structure Analysis
The molecular structures of synthesized compounds are often confirmed using techniques such as X-ray crystallography, NMR, MS spectrometry, UV-Vis, and IR spectroscopy. For example, the crystal structure of "(5-bromo-2-hydroxyphenyl)(phenyl)methanone" was determined to be monoclinic with specific cell data parameters . The morpholine ring in "1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol" adopts a chair conformation, and the bromophenyl ring is approximately perpendicular to the naphthalene system . These analyses provide detailed insights into the three-dimensional arrangement of atoms within the molecules.
Chemical Reactions Analysis
The chemical reactivity of bromophenyl and morpholine-containing compounds is explored through various reactions. For instance, heterocyclisation reactions have been used to synthesize "5-Methyl-4-(5-Bromo-2-hydroxyphenyl)-1,3-Dithiolium Derivatives" from a-bromopropiophenone derivatives . Additionally, condensation and cyclization reactions are common in forming these complex structures, as seen in the synthesis of "3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride" . These reactions are crucial for expanding the chemical diversity of bromophenyl and morpholine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are characterized using various spectroscopic methods. The crystallographic data provide information on the density and symmetry of the crystals . Spectroscopic techniques such as NMR and IR are used to confirm the structures and functional groups present in the molecules . These properties are essential for understanding the behavior of these compounds under different conditions and for their potential applications in material science and pharmaceuticals.
properties
IUPAC Name |
(5-bromo-2-hydroxyphenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2S/c12-8-1-2-10(14)9(7-8)11(16)13-3-5-15-6-4-13/h1-2,7,14H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMZQPQIDDQJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-hydroxyphenyl)(morpholin-4-yl)methanethione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide](/img/structure/B2544303.png)
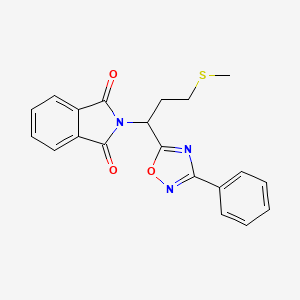
![2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2544308.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)
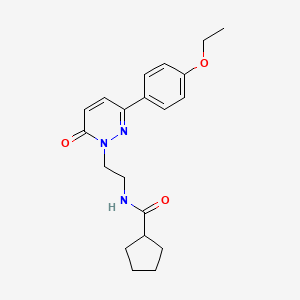
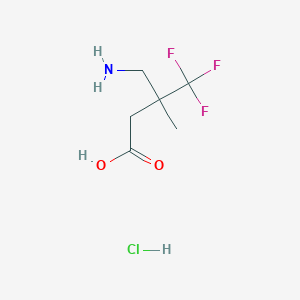
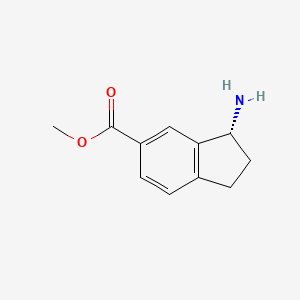
![6-(Azetidine-1-carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2544317.png)
![(3R)-N-Ethyl-2-[3-(prop-2-enoylamino)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B2544318.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2544320.png)
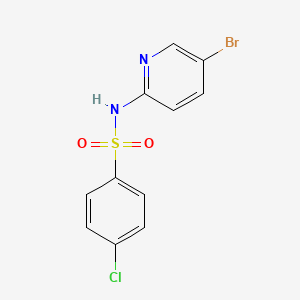
![methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2544323.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544324.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2544326.png)